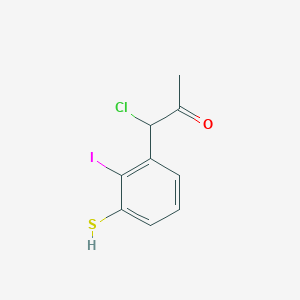

1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one

Description

1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one is a halogenated ketone derivative with a propan-2-one backbone substituted by chlorine and a 2-iodo-3-mercaptophenyl group. The iodine atom at the ortho position and the thiol (-SH) group at the meta position of the phenyl ring confer unique chemical properties, including enhanced molecular weight (due to iodine’s atomic mass) and redox-active behavior (from the thiol group).

Properties

Molecular Formula |

C9H8ClIOS |

|---|---|

Molecular Weight |

326.58 g/mol |

IUPAC Name |

1-chloro-1-(2-iodo-3-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H8ClIOS/c1-5(12)8(10)6-3-2-4-7(13)9(6)11/h2-4,8,13H,1H3 |

InChI Key |

SGKPPMCYWNHBTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)S)I)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a precursor phenyl compound followed by thiolation and chlorination steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to ensure consistency and quality .

Chemical Reactions Analysis

1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The iodo group can be reduced to a less reactive form, such as a hydrogen atom, using reducing agents like sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound’s unique functional groups make it useful in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro and iodo groups can participate in electrophilic substitution reactions, while the mercapto group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one can be contrasted with related propan-2-one derivatives, as outlined below:

Table 1: Comparative Analysis of Propan-2-one Derivatives

*Calculated based on formula C₉H₇ClIOS.

Key Comparative Insights

Structural Diversity: The target compound’s iodine and thiol substituents distinguish it from analogs with hydrazinylidene (e.g., ), trifluoromethyl (), or acetyl-phenoxy groups ().

Synthetic Methods :

- Unlike 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, which is synthesized via diazonium salt coupling (), the target compound’s synthesis likely requires iodination and thiolation steps. ’s microwave-assisted methods () could inspire efficient routes for similar aryl-substituted ketones.

Physicochemical Properties :

- The iodine substituent increases molecular weight significantly (~316.5 g/mol vs. ~196–236 g/mol for others), impacting density and crystallinity. The thiol group may reduce water solubility compared to methoxy or acetylated derivatives ().

Functional Applications :

- While hydrazinylidene derivatives serve as intermediates for heterocycles (), and trifluoromethyl analogs leverage electronic effects (), the target compound’s iodine and thiol groups suggest niche roles in catalysis (e.g., as a heavy atom catalyst) or bioactive molecule design.

Research Findings and Gaps

- Crystallography : Analogous compounds like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one exhibit planar molecular geometries and hydrogen-bonded chains (), suggesting the target compound may form similar supramolecular architectures.

- Reactivity : The thiol group’s susceptibility to oxidation could limit stability under aerobic conditions, contrasting with air-stable thiosemicarbazones ().

- Unresolved Questions : Direct data on the target compound’s synthesis, spectroscopic characterization, and applications are absent in the evidence, highlighting a need for experimental validation.

Biological Activity

1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one, also known by its CAS number 1806450-30-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, as well as its mechanisms of action and relevant case studies.

- Molecular Formula : C9H8ClIOS

- Molecular Weight : 326.58 g/mol

- CAS Number : 1806450-30-5

Antibacterial Activity

Recent studies have demonstrated that derivatives of phenyl compounds, including those similar to 1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one, exhibit significant antibacterial properties. For instance, a related compound was tested against various bacterial strains with minimum inhibitory concentration (MIC) values indicating effective antibacterial action:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 |

| Compound B | Escherichia coli | 0.025 |

These studies suggest that the presence of halogen and mercapto groups enhances the antibacterial efficacy of the compounds .

Antifungal Activity

In addition to antibacterial properties, compounds similar to 1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one have shown antifungal activity. For example, a related study reported the following MIC values against common fungal strains:

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| Compound C | Candida albicans | 0.0048 |

| Compound D | Fusarium oxysporum | 0.039 |

These results indicate that modifications in the chemical structure can lead to enhanced antifungal properties, making such compounds promising candidates for further development in antifungal therapies .

The biological activity of 1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one is believed to be linked to its ability to disrupt bacterial cell membranes and inhibit critical enzymatic processes. The mercapto group may interact with thiol groups in proteins, leading to structural changes that impair microbial function. Additionally, halogen substitution can enhance lipophilicity, facilitating membrane penetration.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Study on Staphylococcus aureus : A clinical trial involving a derivative of this compound showed a significant reduction in bacterial load in infected patients after treatment over two weeks.

- Fungal Infections : A case study involving a patient with recurrent Candida infections indicated that treatment with related thiophenol derivatives led to complete resolution of symptoms within one month.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.